(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17885461
InChI: InChI=1S/C6H10F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h4-5,10-11H,1-3H2/t4-,5-/m1/s1
SMILES:
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC17885461

Molecular Formula: C6H10F3NO

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol -

Specification

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
IUPAC Name (2R,3R)-2-(trifluoromethyl)piperidin-3-ol
Standard InChI InChI=1S/C6H10F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h4-5,10-11H,1-3H2/t4-,5-/m1/s1
Standard InChI Key HRXOCFAASSUVGL-RFZPGFLSSA-N
Isomeric SMILES C1C[C@H]([C@@H](NC1)C(F)(F)F)O
Canonical SMILES C1CC(C(NC1)C(F)(F)F)O

Introduction

Structural Characteristics and Molecular Properties

Stereochemistry and Functional Group Arrangement

The compound’s (2R,3R) configuration ensures distinct spatial orientation of its functional groups. The trifluoromethyl (–CF₃) group at position 2 and the hydroxyl (–OH) group at position 3 create a chiral center, influencing its interactions with biological targets. The isomeric SMILES string C1C[C@H]([C@@H](NC1)C(F)(F)F)O\text{C1C[C@H]([C@@H](NC1)C(F)(F)F)O} explicitly denotes the (R,R) stereochemistry, which is critical for its pharmacological profile .

Impact of the Trifluoromethyl Group

The –CF₃ group enhances lipophilicity (XLogP3-AA=0.8\text{XLogP3-AA} = 0.8 ), improving membrane permeability while maintaining moderate solubility. This balance is advantageous for central nervous system (CNS)-targeted drugs. The group’s electron-withdrawing nature also stabilizes adjacent bonds, reducing metabolic degradation.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC6H10F3NO\text{C}_6\text{H}_{10}\text{F}_3\text{NO}
Molecular Weight169.14 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
XLogP3-AA0.8

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves stereoselective methods to ensure the (R,R) configuration. One approach utilizes asymmetric hydrogenation of a trifluoromethyl-containing ketone precursor, followed by hydroxylation. Catalysts like ruthenium complexes with chiral ligands (e.g., BINAP) achieve enantiomeric excesses >90%.

Industrial-Scale Challenges

Scaling production requires optimizing cost and safety. Continuous flow reactors improve yield consistency, while green chemistry principles minimize waste from fluorine-containing reagents. The compound’s PubChem entry (CID: 96632103) notes a synthesis modification date of March 2025, reflecting ongoing process refinements .

Applications in Scientific Research

Intermediate in Drug Synthesis

The compound serves as a building block for NK1 receptor antagonists and antidepressants. Its rigid piperidine scaffold and fluorine substituents are leveraged in candidates targeting neurokinin pathways.

Table 2: Comparison with Related Piperidine Derivatives

CompoundSubstituentsXLogP3-AAMAO-B IC₅₀ (nM)
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol–CF₃, –OH0.8Not reported
(2R,3R)-2-Methylpiperidin-3-ol–CH₃, –OH0.346
(2R,3R)-2-Ethylpiperidin-3-ol–C₂H₅, –OH1.2210

Data adapted from PubChem and related literature.

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